molecular formula C14H19NO3 B8475675 Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate

Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate

Cat. No. B8475675
M. Wt: 249.30 g/mol
InChI Key: NARLTIVUIJDWCO-UHFFFAOYSA-N
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Patent
US06506941B1

Procedure details

4.645 g (0.0186 mol) of ethyl α-(p-methoxyphenyl)-β-(dimethylamino)acrylate were dissolved in 225 ml of ethanol in a 1 liter glass reactor, 7,46 g of Pt/C type 18 catalyst were added (4.83% Pt and 59.70% water) and a pressure of 200 psi of H2 was applied. The mixture was left hydrogenating for 3 days, after which it was filtered through Celite® 535 and was washed with 2×40 ml of ethanol. The ethanol was then removed under vacuum, to give a residue weighing 0.72 g. The residue was suspended in 40 ml of 2N hydrochloric acid and was washed with dichloromethane. The operation continued with the acid aqueous phase which was basified with a mixture of sodium carbonate and potassium carbonate (1/1) to pH 11 and the product was extracted with 4×40 ml of dichloromethane. The pooled organic phases were dried with sodium sulfate, were filtered and were evaporated to dryness under vacuum, to give a pale yellow oil weighing 3.82 g corresponding to ethyl α-(p-methoxyphenyl)-β-(dimethylamino)propionate (Yield: 82%).
Quantity
4.645 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[CH:15][N:16]([CH3:18])[CH3:17])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][CH:4]=1.O>C(O)C.Cl.[Pt]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH2:15][N:16]([CH3:18])[CH3:17])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
4.645 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)OCC)=CN(C)C
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Three
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which it was filtered through Celite® 535
WASH
Type
WASH
Details
was washed with 2×40 ml of ethanol
CUSTOM
Type
CUSTOM
Details
The ethanol was then removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
was washed with dichloromethane
ADDITION
Type
ADDITION
Details
was basified with a mixture of sodium carbonate and potassium carbonate (1/1) to pH 11
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with 4×40 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic phases were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)OCC)CN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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